molecular formula C26H27N5O4S B2918330 3-(1H-indol-3-yl)-N-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide CAS No. 443354-48-1

3-(1H-indol-3-yl)-N-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide

Cat. No.: B2918330
CAS No.: 443354-48-1
M. Wt: 505.59
InChI Key: OTTDQKRTNLETPO-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide is a complex organic compound that features an indole moiety, a quinazoline ring, and a propanamide group

Scientific Research Applications

3-(1H-indol-3-yl)-N-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-{4-oxo-2-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity . The quinazoline ring can inhibit certain kinases, affecting cell signaling pathways . The combined effects of these interactions contribute to the compound’s biological activity .

Properties

IUPAC Name

3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4S/c32-23(12-11-17-14-27-21-9-3-1-7-19(17)21)30-31-25(34)20-8-2-4-10-22(20)29-26(31)36-16-24(33)28-15-18-6-5-13-35-18/h1-4,7-10,14,18,27H,5-6,11-13,15-16H2,(H,28,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTDQKRTNLETPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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